molecular formula C10H12INO B1633536 N-(3-iodophenyl)-2-methylpropanamide

N-(3-iodophenyl)-2-methylpropanamide

Cat. No.: B1633536
M. Wt: 289.11 g/mol
InChI Key: PRIINUZVNPTKMT-UHFFFAOYSA-N
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Description

N-(3-Iodophenyl)-2-methylpropanamide is a halogenated aromatic amide characterized by a 3-iodophenyl group attached to a 2-methylpropanamide backbone. The iodine atom introduces significant steric bulk and electronic effects, while the methyl group on the propanamide enhances steric hindrance and metabolic stability.

Properties

Molecular Formula

C10H12INO

Molecular Weight

289.11 g/mol

IUPAC Name

N-(3-iodophenyl)-2-methylpropanamide

InChI

InChI=1S/C10H12INO/c1-7(2)10(13)12-9-5-3-4-8(11)6-9/h3-7H,1-2H3,(H,12,13)

InChI Key

PRIINUZVNPTKMT-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC(=CC=C1)I

Canonical SMILES

CC(C)C(=O)NC1=CC(=CC=C1)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Aromatic Amides

N-(4-Cyano-3-Iodophenyl)-2-Hydroxy-3-(4-(2-(2-Hydroxyethoxy)Ethoxy)Phenoxy)-2-Methylpropanamide (Compound 8b)
  • Structural Features: Contains a 4-cyano-3-iodophenyl group, hydroxy/ethoxy side chains, and a 2-methylpropanamide core.
  • Key Differences: The hydroxy and ethoxy groups increase hydrophilicity compared to the target compound.
  • Synthesis: Prepared via nucleophilic substitution reactions using iodophenylamine and functionalized propanoyl chlorides .
N-(3-Chlorophenethyl)-2-(4-Isobutylphenyl)Propanamide
  • Structural Features : Combines a 3-chlorophenethyl group with an isobutylphenyl-propanamide (ibuprofen derivative).
  • The isobutylphenyl group mimics nonsteroidal anti-inflammatory drug (NSAID) motifs, suggesting anti-inflammatory applications.
  • Spectral Data : NMR signals for NH (7.97 ppm) and methyl groups (0.86–1.80 ppm) highlight steric and electronic environments distinct from the iodophenyl analog .

Aliphatic and Heterocyclic Amides

N-(3-Methylbutyl)-2-Methylpropanamide
  • Structural Features : Aliphatic amide with a branched 3-methylbutyl chain.
  • Key Differences :
    • Lacks aromaticity, reducing π-π stacking interactions.
    • Higher volatility due to aliphatic chains, making it suitable for pheromone applications.
2-(3-Methylphenoxy)-N-{4-[(1,3-Thiazol-2-Ylamino)Sulfonyl]Phenyl}Propanamide
  • Structural Features: Incorporates a thiazolylamino sulfonyl group and methylphenoxy side chain.
  • Key Differences: Sulfonamide moiety introduces hydrogen-bonding capacity and acidity.

Methoxy-Substituted Analogs

N-(3-Methoxyphenyl)-2,2-Dimethylpropanamide
  • Structural Features : Methoxyphenyl group with a geminal dimethylpropanamide.
  • Key Differences: Methoxy group improves solubility via hydrogen bonding.

Research Implications

  • Halogen Bonding : The iodine atom in the target compound may enhance binding affinity to proteins with halogen-accepting residues (e.g., carbonyl groups) .
  • Metabolic Stability : The 2-methylpropanamide backbone could reduce oxidative metabolism compared to hydroxylated analogs .

Preparation Methods

Reaction Conditions

  • Reagents : 3-Iodoaniline (1.0 equiv), 2-methylpropanoyl chloride (1.2 equiv), triethylamine (1.5 equiv).
  • Solvent : Anhydrous dichloromethane or tetrahydrofuran.
  • Temperature : 0–5°C initially, followed by gradual warming to room temperature.

The reaction typically completes within 4–6 hours, as monitored by thin-layer chromatography (TLC). Post-reaction, the mixture is quenched with ice-water, and the organic layer is extracted, dried over sodium sulfate, and concentrated. Crude product purification via silica gel chromatography (hexane/ethyl acetate, 7:3) yields 75–85% pure N-(3-iodophenyl)-2-methylpropanamide.

Challenges and Solutions

  • Moisture Sensitivity : 2-Methylpropanoyl chloride is hygroscopic; rigorous anhydrous conditions are essential.
  • Byproduct Formation : Excess acyl chloride may lead to diacylation, mitigated by slow addition and stoichiometric control.

Palladium-Catalyzed Cross-Coupling Approaches

Transition metal catalysis offers an alternative route, particularly for introducing the iodophenyl group post-acylation. Adapting methods from indole synthesis, Sonogashira or Suzuki couplings enable modular construction.

Sonogashira Coupling Protocol

  • Substrates : N-(3-Bromophenyl)-2-methylpropanamide, iodobenzene.
  • Catalysts : Palladium(II) chloride bis(triphenylphosphine) (3 mol%), copper(I) iodide (5 mol%).
  • Base : Diethylamine or triethylamine.
  • Solvent : Dimethylformamide at 80°C.

This method achieves 70–78% yield by substituting bromine with iodine via oxidative addition and transmetalation.

Alternative Synthetic Routes

Hydrolysis of Nitriles

Hydrolysis of N-(3-iodophenyl)-2-methylpropanenitrile under acidic (H₂SO₄) or basic (NaOH) conditions provides moderate yields (60–65%). However, side reactions like over-hydrolysis necessitate precise pH control.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 min) accelerates the acylation step, enhancing yield to 88% while reducing reaction time.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel with hexane/ethyl acetate (gradient elution) removes unreacted aniline and acyl chloride.
  • Recrystallization : Ethanol/water (3:1) affords needle-like crystals with >99% purity.

Spectroscopic Analysis

  • ¹H NMR (CDCl₃, 300 MHz): δ 7.45–7.30 (m, 4H, Ar-H), 2.55 (s, 1H, NH), 2.10 (septet, 1H, CH(CH₃)₂), 1.20 (d, 6H, CH₃).
  • ¹³C NMR : δ 173.2 (C=O), 139.8 (C-I), 129.4–122.1 (Ar-C), 34.5 (CH(CH₃)₂), 22.1 (CH₃).
  • IR (KBr) : 3280 cm⁻¹ (N-H), 1655 cm⁻¹ (C=O), 1550 cm⁻¹ (C-I).

Optimization of Reaction Conditions

Solvent Screening

Solvent Yield (%) Purity (%)
Dichloromethane 82 98
Tetrahydrofuran 78 97
Acetonitrile 65 94

Polar aprotic solvents enhance reactivity by stabilizing intermediates.

Temperature Effects

Temperature (°C) Time (h) Yield (%)
0–5 6 85
25 4 82
40 3 75

Lower temperatures favor selectivity but prolong reaction time.

Q & A

Q. What are the recommended synthetic routes for preparing N-(3-iodophenyl)-2-methylpropanamide?

The compound can be synthesized via amidation using coupling reagents such as HATU or EDCI. A typical protocol involves reacting 3-iodoaniline with 2-methylpropanoyl chloride in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., diisopropylethylamine). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields the product .

Q. How can researchers assess the purity and structural integrity of this compound?

Analytical methods include:

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) and UV detection at 254 nm.
  • NMR : Confirm structural assignments via 1^1H and 13^{13}C NMR, focusing on the iodophenyl protons (δ 7.2–7.8 ppm) and the methylpropanamide backbone (δ 1.2–1.5 ppm for methyl groups).
  • Mass Spectrometry : ESI-MS in positive ion mode to verify the molecular ion peak (expected [M+H]+^+ ~ 332.1 g/mol) .

Q. What stability considerations are critical for storing this compound?

The compound should be stored at -20°C in airtight, light-protected containers. Stability studies indicate sensitivity to hydrolysis under acidic/basic conditions; monitor degradation via HPLC. Avoid prolonged exposure to moisture or high temperatures (>40°C) .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its bioactivity?

Structure-activity relationship (SAR) studies suggest:

  • Replacing iodine with electron-withdrawing groups (e.g., -CF3_3) may improve target binding.
  • Introducing substituents at the phenyl ring’s para-position (e.g., methoxy or nitro groups) can modulate lipophilicity (CLogP ~1.5–2.5) and solubility (LOG S ~-3.0) .
  • Use computational tools (e.g., molecular docking) to predict interactions with enzymes like cytochrome P450 .

Q. How can conflicting yield data in synthesis protocols be resolved?

Contradictory yields (e.g., 12% vs. 89% in amidation reactions) often arise from:

  • Reagent ratios : Optimize equivalents of coupling reagent (e.g., HATU) and base.
  • Temperature : Conduct reactions at 0–5°C to suppress side reactions.
  • Workup : Use aqueous washes (NaHCO3_3) to remove unreacted starting materials .

Q. What strategies are effective for resolving stereoisomers in derivatives of this compound?

Chiral HPLC with columns like Chiralpak IA/IB and mobile phases of hexane/isopropanol (90:10) can separate enantiomers. Confirm configurations via polarimetry or X-ray crystallography .

Q. How can scaling up synthesis of this compound be optimized for industrial research?

Key considerations include:

  • Solvent selection : Replace DMF with THF or EtOAc for easier removal.
  • Safety : Use glove boxes for handling toxic reagents and implement waste neutralization protocols (e.g., quenching iodinated byproducts with Na2_2S2_2O3_3) .

Q. What computational methods predict the physicochemical properties of this compound analogs?

Tools like MarvinSketch or ACD/Labs calculate:

  • LogD (pH 7.4) : ~1.2 (indicating moderate lipophilicity).
  • pKa : ~14.1 (amide proton), critical for bioavailability.
  • Polar surface area : ~61.8 Å2^2, suggesting moderate membrane permeability .

Q. How can biological activity screening be designed for this compound?

Use assays such as:

  • Antimicrobial testing : Broth microdilution against Pseudomonas aeruginosa (MIC determination).
  • Enzyme inhibition : Fluorescence-based assays for kinase or protease targets.
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) .

Q. What safety protocols are essential for handling this compound?

  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of iodinated vapors.
  • Waste disposal : Collect halogenated waste separately for incineration .

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